

# commercial availability of 5-Carboxy Imazapyr analytical standard

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## Compound of Interest

Compound Name: 5-Carboxy Imazapyr

Cat. No.: B1155145

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## In-depth Technical Guide: 5-Carboxy Imazapyr Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and analytical methodologies related to the **5-Carboxy Imazapyr** analytical standard. This compound is a known impurity of the herbicide Imazethapyr.

## Commercial Availability

The **5-Carboxy Imazapyr** analytical standard is commercially available from specialized chemical suppliers. Below is a summary of the available product information.

Supplier	Catalog Number	Product Name	Molecular Formula	Purity	Available Quantities
Coompo Research Chemicals	C213544	5-Carboxy Imazapyr	C <sub>14</sub> H <sub>15</sub> N <sub>3</sub> O <sub>5</sub>	98%	5mg, 50mg
RXN Chemicals	-	Imazethapyr Impurity 12	C <sub>14</sub> H <sub>15</sub> N <sub>3</sub> O <sub>5</sub>	High Purity	Inquire

For laboratories requiring different specifications or larger quantities, several companies specialize in the custom synthesis of pesticide impurities and metabolites. These include:

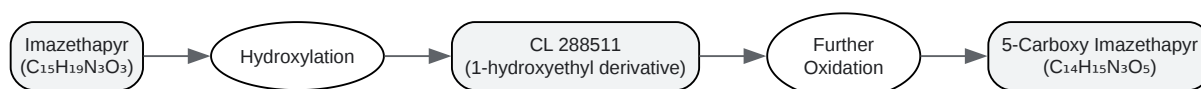
- AccuStandard
- Shimadzu
- Sigma-Aldrich

## Chemical Structure and Identity

It is critical to note that "**5-Carboxy Imazapyr**" is an impurity associated with the herbicide Imazethapyr, not Imazapyr. The molecular formula is  $C_{14}H_{15}N_3O_5$ . While a definitive public structure under the name "**5-Carboxy Imazapyr**" is not readily available in scientific literature, its molecular formula suggests a modification of the Imazethapyr structure ( $C_{15}H_{19}N_3O_3$ ) that involves the loss of a methyl group and the addition of two oxygen atoms, consistent with the formation of a carboxylic acid group from the ethyl side chain.

## Metabolic Pathway of Imazethapyr

Imazethapyr undergoes metabolic transformation in plants and soil. The primary metabolic pathway involves the hydroxylation of the  $\alpha$ -carbon on the ethyl group at the 5-position of the pyridine ring, forming CL 288511 (the 1-hydroxyethyl derivative).<sup>[1]</sup> This can be further metabolized. The formation of a carboxy metabolite would likely proceed from this hydroxylated intermediate.



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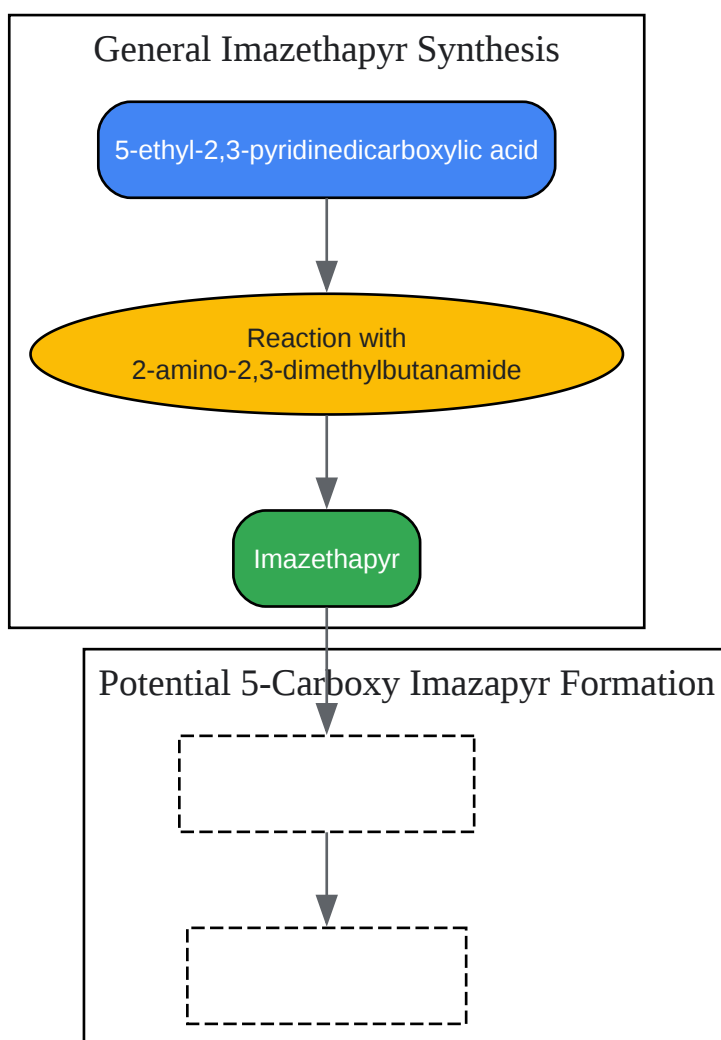
Caption: Proposed metabolic pathway of Imazethapyr to **5-Carboxy Imazapyr**.

## Synthesis of Imazethapyr and its Impurities

While a specific, detailed protocol for the synthesis of **5-Carboxy Imazapyr** is not publicly available, the general synthesis of Imazethapyr provides a basis for understanding the potential

formation of this impurity. Imazethapyr is typically synthesized by reacting 5-ethyl-2,3-pyridinedicarboxylic acid with 2-amino-2,3-dimethylbutanamide.

A potential synthetic route to **5-Carboxy Imazapyr** could involve the use of a starting material where the ethyl group on the pyridine ring is replaced with a protected carboxylic acid group, which is then deprotected in the final steps of the synthesis. Alternatively, it could be synthesized through the controlled oxidation of Imazethapyr or its hydroxylated intermediate.



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Caption: General synthesis workflow for Imazethapyr and potential impurity formation.

## Analytical Methodologies

The analysis of Imazethapyr and its impurities, including **5-Carboxy Imazapyr**, is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (MS).

## Sample Preparation and Extraction

A general procedure for the extraction of Imazethapyr and its metabolites from soil samples is as follows:

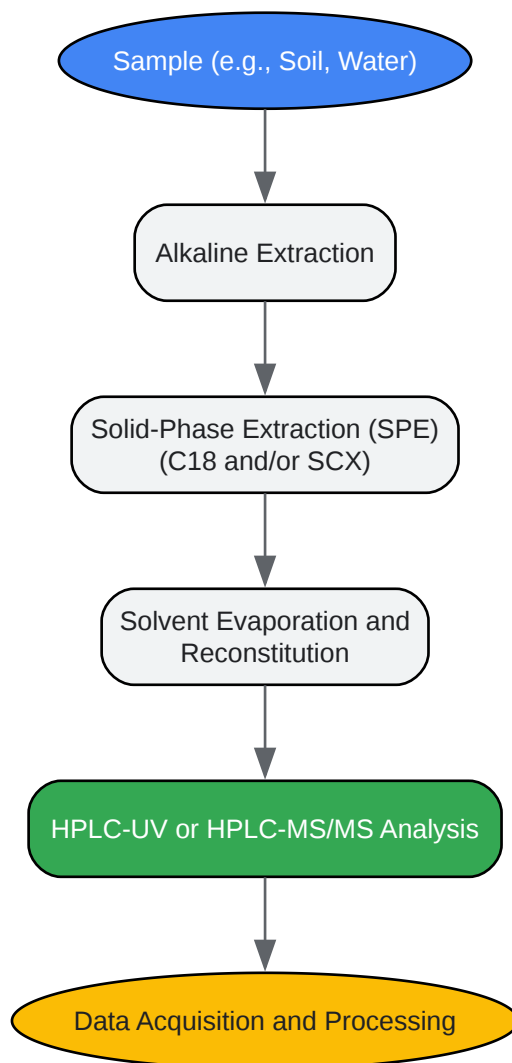
- **Extraction:** The soil sample is extracted with an alkaline solution (e.g., 0.5 N sodium hydroxide) to solubilize the acidic herbicide and its metabolites.
- **Acidification and Cleanup:** The extract is then acidified to protonate the analytes. A solid-phase extraction (SPE) cleanup is often employed to remove interfering matrix components. A C18 cartridge can be used for initial cleanup, followed by a strong cation exchange (SCX) cartridge for further purification.
- **Elution and Concentration:** The analytes are eluted from the SPE cartridge, and the eluate is concentrated before analysis.

## Chromatographic Conditions

A reversed-phase HPLC method is commonly used for the separation of Imazethapyr and its impurities.

- **Column:** C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- **Mobile Phase:** A gradient elution with a mixture of an acidic aqueous solution (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
- **Detection:**
  - **UV Detection:** Wavelengths in the range of 240-260 nm are suitable for the detection of the imidazolinone ring.
  - **Mass Spectrometry (MS):** For higher sensitivity and selectivity, HPLC-MS/MS is the preferred method. Electrospray ionization (ESI) in either positive or negative mode can be

used.



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Caption: General analytical workflow for the determination of Imazethapyr and its impurities.

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## References

- 1. Imazethapyr | C<sub>15</sub>H<sub>19</sub>N<sub>3</sub>O<sub>3</sub> | CID 54740 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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